molecular formula C7H5FN2O2S B12963264 2-Cyano-4-fluorobenzenesulfonamide

2-Cyano-4-fluorobenzenesulfonamide

Katalognummer: B12963264
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: VFNIMSJMUMUQTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C7H5FN2O2S It is a derivative of benzenesulfonamide, featuring both cyano and fluoro substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with cyanamide under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Oxidation: Oxidative reactions can modify the functional groups on the benzene ring, leading to new compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Nucleophilic Substitution: Various substituted benzenesulfonamides.

    Reduction: Amines and other reduced derivatives.

    Oxidation: Oxidized benzenesulfonamides with modified functional groups.

Wissenschaftliche Forschungsanwendungen

2-Cyano-4-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential in creating advanced materials with unique properties.

    Biological Studies: It serves as a probe or intermediate in the study of biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Cyano-4-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The cyano and fluoro groups play a crucial role in its binding affinity and specificity towards molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Cyano-4-fluorobenzenesulfonamide
  • 4-Cyano-2-fluorobenzenesulfonamide
  • N-Fluorobenzenesulfonimide

Uniqueness

2-Cyano-4-fluorobenzenesulfonamide is unique due to the specific positioning of the cyano and fluoro groups on the benzene ring, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C7H5FN2O2S

Molekulargewicht

200.19 g/mol

IUPAC-Name

2-cyano-4-fluorobenzenesulfonamide

InChI

InChI=1S/C7H5FN2O2S/c8-6-1-2-7(13(10,11)12)5(3-6)4-9/h1-3H,(H2,10,11,12)

InChI-Schlüssel

VFNIMSJMUMUQTQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)C#N)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.